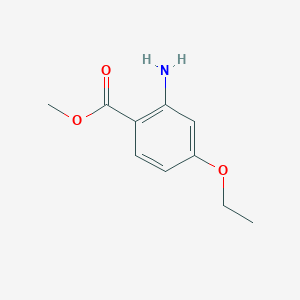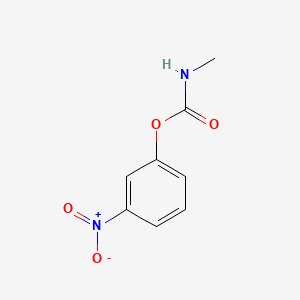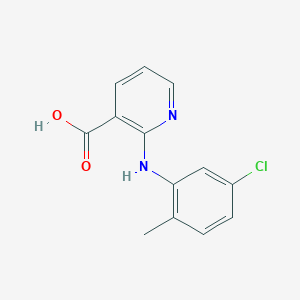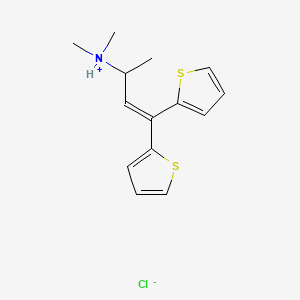
Methyl 2-amino-4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-ethoxybenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position and an ethoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of 2-amino-4-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate, followed by esterification with methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-amino-4-ethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-4-hydroxybenzoate
- Methyl 2-amino-4-chlorobenzoate
Uniqueness
Methyl 2-amino-4-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 2-amino-4-ethoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |
InChIキー |
DSBVBJLZABELQF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)




![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)


